Boc-his(1-ME)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(1-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKFPCXOYMKRSO-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Integration of Boc His 1 Me Oh in Peptide Synthesis Strategies
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), a widely used technique for peptide assembly, involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Boc-His(1-Me)-OH is integrated into SPPS protocols, particularly within the Boc strategy, to introduce the 1-methylhistidine residue. chemimpex.com The use of protecting groups is fundamental in SPPS to prevent undesired side reactions and ensure the correct peptide sequence formation. biosynth.comiris-biotech.de
Boc-Strategy Implementation and Compatibility in SPPS
The Boc strategy in SPPS utilizes acid-labile protecting groups, with the Boc group serving as the temporary Nα-protecting group that is removed in each synthesis cycle. americanpeptidesociety.orgchempep.compeptide.com this compound is compatible with this strategy as its Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA), without affecting the peptide-resin bond or other permanent side-chain protecting groups. chempep.compeptide.compeptide.com The methyl group on the N1 position of the imidazole (B134444) ring of histidine is a permanent modification that does not require removal during the synthesis or final cleavage. The Boc strategy, while requiring harsher acidic conditions for deprotection compared to the Fmoc strategy, can be advantageous in specific cases, such as for sequences prone to racemization under basic conditions. americanpeptidesociety.org
Orthogonal Protecting Group Strategies for Imidazole Nitrogen in Histidine Derivatives
Here is a table summarizing some common protecting groups for the imidazole nitrogen in histidine derivatives:
| Protecting Group | Abbreviation | Strategy Compatibility | Lability | Notes |
| tert-Butyloxycarbonyl | Boc | Boc, Fmoc | Acid | Can be used for side-chain protection |
| 2,4-Dinitrophenyl | Dnp | Boc | Thiolysis | Requires separate deprotection step |
| Tosyl | Tos | Boc | Acid | Removed during HF cleavage |
| Benzyloxymethyl | Bom | Boc | Acid | Effective against racemization, less common |
| Trityl | Trt | Boc, Fmoc | Acid | Commonly used, acid-labile |
Racemization Suppression during Histidine Coupling in SPPS
Histidine residues are particularly susceptible to racemization at the alpha-carbon during the coupling step in peptide synthesis. peptide.comnih.govcem.com This is primarily due to the catalytic effect of the imidazole π-nitrogen, which can promote enolization of the activated amino acid. peptide.comnih.govcem.com Protecting the imidazole nitrogen, as is the case with the methyl group in this compound, is a crucial strategy to mitigate this racemization. peptide.comnih.gov
Beyond imidazole protection, racemization can be suppressed by optimizing coupling conditions and utilizing appropriate coupling reagents and additives. The addition of racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt), 6-chloro-HOBt, or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to the coupling mixture is effective in reducing epimerization. peptide.compeptide.com The choice of coupling reagent also plays a significant role; certain reagents are known to induce less racemization than others. peptide.comnih.gov Furthermore, controlling the reaction temperature can impact racemization levels; lowering the coupling temperature has been shown to limit racemization of histidine. nih.gov
Solution-Phase Peptide Synthesis Methodologies Incorporating this compound
While SPPS is prevalent, solution-phase peptide synthesis remains a valuable technique, particularly for the synthesis of short peptides or protected peptide fragments. google.comresearchgate.net this compound can be incorporated into solution-phase synthesis methodologies. In solution phase, the Boc/Benzyl (Boc/Bzl) strategy is often preferred. researchgate.net This involves using Boc for Nα-protection and benzyl-based groups for side-chain protection. The Boc group is removed using TFA or other acids, while benzyl-based groups require stronger acidic conditions like HF or TFMSA for cleavage. peptide.comresearchgate.net The principles of protecting group chemistry and peptide bond formation developed for solution phase synthesis are directly applicable to solid-phase methods. researchgate.net The urethane (B1682113) moiety of the Boc group contributes to reducing epimerization in the activated state during coupling in solution phase synthesis. researchgate.net
Advanced Coupling Reagents and Conditions in Peptide Elongation
Efficient peptide bond formation during chain elongation relies heavily on the selection of appropriate coupling reagents and reaction conditions. These reagents activate the carboxyl group of the incoming protected amino acid, allowing it to react with the free amino group of the growing peptide chain. bachem.com A wide array of coupling reagents has been developed, including carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, TBTU, HATU, HCTU). peptide.combachem.comresearchgate.netuni-kiel.desigmaaldrich.com
The choice of coupling reagent and conditions can significantly influence reaction efficiency, yield, and the extent of side reactions like racemization. For instance, carbodiimides are often used with additives like HOBt or Oxyma Pure to suppress racemization. peptide.comnih.gov Uronium and phosphonium reagents are known for their efficiency and low racemization levels in many cases. peptide.comsigmaaldrich.com Advanced coupling reagents like HATU and PyAOP are noted for their high efficiency, especially in difficult couplings. sigmaaldrich.com The use of hindered bases like collidine can also minimize racemization during coupling. nih.govbachem.com
Here is a table listing some common coupling reagents:
| Reagent Class | Examples | Notes |
| Carbodiimides | DCC, DIC, EDC | Often used with additives (HOBt, Oxyma) to reduce racemization |
| Phosphonium Salts | BOP, PyBOP, PyAOP, PyBroP | Efficient coupling agents |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | Highly efficient, generally low racemization |
| Benzotriazine-based | DEPBT | Known for low epimerization |
Interactive Table: Common Coupling Reagents and Additives
| Reagent/Additive | Type | Primary Function | Notes |
|---|---|---|---|
| DCC | Carbodiimide | Carboxyl activation | Used with additives, byproduct can be insoluble (DCC) |
| DIC | Carbodiimide | Carboxyl activation | Used in SPPS (soluble byproduct) |
| EDC | Carbodiimide | Carboxyl activation | Water-soluble, used in aqueous systems |
| HOBt | Additive | Racemization suppression, active ester formation | Commonly used with carbodiimides |
| HOAt | Additive | Racemization suppression, active ester formation | More reactive than HOBt in some cases |
| Oxyma Pure | Additive | Racemization suppression, active ester formation | Safer alternative to HOBt/HOAt |
| HBTU | Uronium/Aminium | Carboxyl activation, coupling | Efficient, low racemization with HOBt |
| TBTU | Uronium/Aminium | Carboxyl activation, coupling | Efficient, low racemization with HOBt |
| HATU | Uronium/Aminium | Carboxyl activation, coupling | Highly efficient, especially with HOAt |
| HCTU | Uronium/Aminium | Carboxyl activation, coupling | Efficient |
| BOP | Phosphonium | Carboxyl activation, coupling | Efficient |
| PyBOP | Phosphonium | Carboxyl activation, coupling | Analog of BOP, often used for safety |
| PyAOP | Phosphonium | Carboxyl activation, coupling | Highly effective |
| DEPBT | Benzotriazine | Carboxyl activation, coupling | Low epimerization |
Peptide Cleavage and Deprotection Considerations for 1-Methylhistidine-Containing Peptides
The final steps in peptide synthesis involve cleaving the peptide from the solid support (in SPPS) and removing all remaining side-chain protecting groups. thermofisher.com In Boc-based synthesis, this typically requires treatment with strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.compeptide.com The methyl group on the N1 position of the imidazole ring of 1-methylhistidine is generally stable to these acidic conditions and does not require removal.
However, histidine-containing peptides, including those with 1-methylhistidine, require careful consideration during cleavage and deprotection due to the potential for side reactions involving the imidazole ring. thermofisher.com The imidazole moiety can be susceptible to acylation or other modifications under the harsh acidic conditions used for cleavage. thermofisher.com To minimize such side reactions and ensure the integrity of the synthesized peptide, cleavage cocktails often contain scavengers. peptide.compeptide.com These scavengers react with reactive species generated during deprotection, such as tert-butyl cations formed from the cleavage of Boc groups, preventing them from modifying sensitive amino acid residues like histidine, methionine, cysteine, and tryptophan. peptide.comthermofisher.com
Specific cleavage cocktails have been developed to optimize yields and minimize side products for peptides containing sensitive amino acids. For instance, cocktails containing scavengers like triisopropylsilane, phenol, thioanisole, and ethanedithiol are commonly employed. peptide.com The choice of cleavage cocktail and reaction time are critical and may need to be optimized based on the specific peptide sequence and the nature of the side-chain protecting groups used.
Strategies for Minimizing Side Reactions and Impurities during Peptide Assembly
The incorporation of this compound into a growing peptide chain, like other amino acids in peptide synthesis, is susceptible to side reactions. These can arise during the coupling step, the Boc deprotection step, or the final cleavage and deprotection of side chains peptide.comresearchgate.net. Specific strategies are employed to mitigate these issues.
One significant challenge in peptide synthesis, especially with certain amino acids like histidine, is racemization at the C-terminal activated amino acid residue during the coupling reaction peptide.comuni-kiel.dehighfine.commdpi.com. Racemization leads to the formation of epimers, which are difficult to separate from the desired product and can significantly impact the peptide's biological activity mdpi.com. The imidazole moiety of histidine, if unprotected, can catalyze this epimerization peptide.com. The 1-methyl group on the π-nitrogen of the imidazole ring in this compound serves as a protecting group specifically to suppress this racemization during coupling peptide.compeptide.com.
While the 1-methyl group helps, the choice of coupling reagent and additives is also crucial for minimizing racemization and improving coupling efficiency when using this compound. Carbodiimides like DCC or DIC are commonly used coupling agents, but they often require additives like HOBt, HOAt, or OxymaPure to suppress racemization by forming activated esters that are less prone to oxazolone (B7731731) formation, the key intermediate in racemization peptide.comnih.govuni-kiel.dehighfine.commdpi.com. Research has shown that additives like HOBt, HOAt, and Oxyma-B are effective in inhibiting racemization highfine.comresearchgate.net.
Aggregation of the peptide-resin can also hinder synthesis efficiency, leading to slow or incomplete deprotection and coupling peptide.com. While sequence-dependent, aggregation can be problematic for hydrophobic sequences peptide.com. Strategies to disrupt aggregation include using different solvents (e.g., NMP or adding DMSO), sonicating the reaction mixture, coupling at higher temperatures, or adding chaotropic salts or nonionic detergents peptide.com. Using in situ neutralization protocols in Boc synthesis can also help suppress side reactions like diketopiperazine formation, which is more prevalent in Fmoc-based synthesis but can occur in Boc synthesis as well peptide.com.
The choice of resin and its substitution level can also influence aggregation and thus indirectly affect side reaction rates by impacting the efficiency of washes and reagent access to the growing peptide chain peptide.com.
Data on specific side reaction rates directly linked to the use of this compound compared to other histidine derivatives or under varying conditions can be found in detailed synthetic studies. For instance, the effectiveness of different histidine protecting groups (like Boc, Dnp, Tos, and Bom) in suppressing racemization has been evaluated, showing that groups like Bom (benzyloxymethyl) attached to the τ-nitrogen are highly effective, although Boc and Dnp attached to the π-nitrogen also provide significant suppression peptide.compeptide.com. Tos (Tosyl) is removed by HOBt, which is often present as a racemization suppressant anyway peptide.com.
The following table summarizes some common side reactions encountered in peptide synthesis and general strategies to minimize them, relevant to the use of this compound within a Boc/Bzl strategy:
| Side Reaction | Description | Strategies for Minimization (General) | Specific Relevance to this compound |
| Racemization | Loss of chiral integrity at the C-terminal activated amino acid. | Use of appropriate coupling reagents and additives (e.g., HOBt, HOAt, OxymaPure), hindered bases. | The 1-methyl group on the imidazole helps suppress racemization. Choice of coupling system is critical. |
| Tert-butylation | Alkylation of sensitive residues (Trp, Cys, Met) by t-butyl cations. | Addition of scavengers (e.g., DTE, TIS, anisole) to deprotection/cleavage cocktails. | Occurs during Boc deprotection steps. Scavengers are essential in Boc/Bzl. |
| Diketopiperazine Formation | Cyclization of the last two residues, especially at the dipeptide stage. | In situ neutralization protocols (Boc); using dipeptide blocks; specific resins (Fmoc). | Can be suppressed by in situ neutralization in Boc synthesis. |
| Aggregation | Self-association of peptide-resin hindering reactions. | Solvent modification (DMSO, NMP), sonication, higher temperature, chaotropic salts, nonionic detergents, microwave irradiation, resin choice. | Can affect coupling efficiency and indirectly lead to incomplete reactions and impurities. |
| Pyroglutamic Acid Formation | Cyclization of N-terminal glutamine. | Using HCl for Boc deprotection. | A consideration in Boc/Bzl synthesis if the peptide sequence contains N-terminal glutamine. |
| Side Chain Acylation (Histidine) | Acylation of the imidazole nitrogen during coupling if unprotected. | Side chain protection (e.g., 1-methyl, Tos, Dnp, Bom). | The 1-methyl group in this compound prevents this. |
Detailed research findings often involve comparing the yield and purity of peptides synthesized using different protecting groups, coupling reagents, or reaction conditions. For example, studies evaluating the effectiveness of various histidine protecting groups in reducing racemization might present data on the percentage of epimer formed under different coupling conditions. Similarly, research on scavenging cocktails in Boc/Bzl synthesis would provide data on the levels of alkylated byproducts observed with and without scavengers. While specific quantitative data tables directly comparing this compound under various side-reaction minimization strategies were not extensively detailed in the provided search results, the principles outlined above are generally applied to optimize its use in peptide synthesis. The choice of the 1-methyl group on histidine in Boc synthesis is a strategy in itself to manage the reactivity of the imidazole side chain and minimize racemization peptide.compeptide.com.
Advanced Applications of Peptides Containing 1 Methylhistidine Residues in Biochemical Research
Design and Synthesis of Peptidomimetics Incorporating 1-Methylhistidine
The design and synthesis of peptidomimetics incorporating 1-methylhistidine residues are driven by the desire to create molecules that mimic the biological activity of natural peptides but with improved properties such as enhanced stability and bioavailability. Peptidomimetics are compounds that structurally or functionally mimic peptides. nih.gov The incorporation of non-canonical amino acids, including methylated histidine derivatives like 1-methylhistidine, is a key strategy in peptidomimetic design. google.commdpi.com
Synthesis of peptides containing 1-methylhistidine typically employs solid-phase peptide synthesis (SPPS) techniques, where protected amino acids are sequentially added to a growing peptide chain anchored to a solid support. ekb.eg Boc-his(1-ME)-OH serves as a protected building block for introducing 1-methylhistidine into the peptide sequence during Boc chemistry SPPS. sigmaaldrich.com The methyl group at the N1 position of the imidazole (B134444) ring requires specific protection strategies during synthesis to prevent unwanted side reactions.
The design process often involves understanding the structure-activity relationships of the parent peptide and then rationally incorporating 1-methylhistidine to influence specific properties. For instance, the methylation can alter the pKa of the imidazole ring, affecting its protonation state at physiological pH and subsequently influencing interactions with target molecules. nih.gov Furthermore, the added methyl group can introduce steric constraints or alter the lipophilicity of the peptide, impacting its conformation and membrane permeability.
Research findings demonstrate the successful synthesis of various peptides and peptidomimetics containing 1-methylhistidine for different applications. For example, modified histidines have been utilized in the synthesis of bioactive peptides and peptidomimetics with applications in medicinal chemistry and drug discovery. nih.gov The incorporation of side-chain constrained amino acids like substituted histidines has proven effective in understanding ligand-receptor binding interactions and in peptidomimetic design. researchgate.net
Utilization in Protein Engineering and Modification Studies
1-Methylhistidine residues play a significant role in protein engineering and modification studies, particularly in investigating the impact of histidine methylation on protein structure, function, and interactions. Protein histidine methylation is a post-translational modification (PTM) that occurs in vivo, catalyzed by protein histidine methyltransferases. nih.govnih.gov This modification can affect the protein's properties and biological roles.
In protein engineering, 1-methylhistidine can be introduced into proteins through techniques like genetic code expansion, allowing for site-specific incorporation of non-canonical amino acids. chimia.ch This enables researchers to study the precise effects of 1-methylhistidine at specific positions within a protein structure. For instance, incorporating Nδ-methylhistidine (another term for 1-methylhistidine in some contexts, though nomenclature can be confusing) into enzymes has been explored to create biocatalysts with altered catalytic capabilities. acs.orgnih.gov
Modification studies involving 1-methylhistidine often focus on understanding how this methylation event influences protein-protein interactions, enzyme activity, and metal ion binding. nih.gov For example, methylation of His73 in β-actin by the methyltransferase SETD3 has been shown to affect actin filament stabilization and smooth muscle contraction. smpdb.canih.gov Studies utilizing peptides containing 1-methylhistidine can help dissect these interactions and the functional consequences of histidine methylation in the native protein context.
Research has also explored the development of chemical methods for the selective labeling of methyl histidine PTMs, which are compatible with single-molecule protein sequencing technologies. nih.gov These methods are crucial for identifying and quantifying histidine methylation at a proteome-wide scale, providing insights into its prevalence and regulatory roles.
Development of Chemical Probes for Molecular Biology Investigations
Peptides incorporating 1-methylhistidine are valuable in the development of chemical probes for molecular biology investigations. Chemical probes are small molecules or peptides designed to selectively interact with specific biomolecular targets, allowing researchers to study their function in cellular contexts. chemicalprobes.orgsnv63.ru The unique chemical properties of 1-methylhistidine can be leveraged to design probes with enhanced target affinity, selectivity, or altered pharmacokinetic properties.
Peptides containing 1-methylhistidine can be designed as probes to investigate enzymes involved in histidine methylation or demethylation, or to study proteins whose function is regulated by this PTM. By synthesizing peptides with site-specific incorporation of 1-methylhistidine, researchers can create tools to map methylation sites, identify interacting proteins, or modulate the activity of enzymes that recognize methylated histidine.
Furthermore, peptides incorporating 1-methylhistidine can serve as scaffolds for developing probes with appended reporter groups, such as fluorescent tags or affinity labels. These modified peptides can be used in various molecular biology techniques, including pull-down assays, imaging studies, and activity-based protein profiling, to investigate the localization, interaction partners, and functional state of proteins containing or interacting with 1-methylhistidine residues.
Research highlights the use of histidine analogues in probing biomedically important posttranslational modifications of histidine residues in proteins. researchgate.net Chemical tools for understanding the role of histidine residues in chemical and biological systems are continuously being developed, and peptides containing modified histidines like 1-methylhistidine are integral to this effort. researchgate.net
Contributions to Understanding Protein-Protein and Protein-Ligand Interactions
The inclusion of 1-methylhistidine in peptides significantly contributes to understanding protein-protein and protein-ligand interactions. The methyl group on the imidazole ring can influence the binding affinity and specificity of peptides to their targets by altering electrostatic interactions, hydrogen bonding patterns, and van der Waals forces. nih.gov
Studies involving synthetic peptides containing 1-methylhistidine can provide detailed insights into how histidine methylation in native proteins affects their interactions with other proteins, nucleic acids, or small molecule ligands. By comparing the binding of peptides with and without 1-methylhistidine at specific positions, researchers can delineate the role of this modification in mediating molecular recognition.
For instance, peptides derived from proteins known to be methylated at histidine residues, such as actin or S100A9, can be synthesized with incorporated 1-methylhistidine to study their interaction with binding partners. nih.govsmpdb.ca These studies can help elucidate the molecular basis for the functional consequences of histidine methylation, such as altered protein complex formation or modified substrate binding.
The use of peptides with conformationally constrained histidines, including those with methyl substitutions, is a powerful strategy for understanding ligand-receptor binding interactions and in the rational design of peptidomimetics with improved binding profiles. mdpi.comresearchgate.net Data from such binding studies, often obtained through techniques like surface plasmon resonance or isothermal titration calorimetry, can provide quantitative measures of affinity and help map critical interaction sites.
Exploration in Enzyme Mechanistic Studies and Catalysis
Peptides containing 1-methylhistidine are valuable tools in exploring enzyme mechanistic studies and catalysis. Histidine residues are frequently found in the active sites of enzymes, where they can act as acid-base catalysts, metal ligands, or nucleophiles. nih.gov Methylation of these histidine residues can significantly impact enzyme activity and mechanism.
By incorporating 1-methylhistidine into synthetic peptides that mimic the active site of an enzyme or a substrate, researchers can investigate the role of methylated histidine in the catalytic process. These peptides can be used as substrates, inhibitors, or activators to probe the enzyme's mechanism of action.
For example, studies have explored the use of peptides containing 1-methylhistidine to understand the catalytic activity of protein histidine methyltransferases themselves. nih.govnih.gov Furthermore, the incorporation of 1-methylhistidine as a non-canonical amino acid into engineered enzymes has demonstrated its potential as a catalytic nucleophile, opening up possibilities for designing enzymes with novel catalytic activities. acs.orgnih.gov
Research into protein-derived cofactors, including posttranslationally modified amino acids like 1-methylhistidine, highlights their role in expanding enzyme functionality. rsc.org Studies on enzymes like methyl-coenzyme M reductase have revealed the presence of 1-methylhistidine near the active site, suggesting its involvement in catalysis. rsc.org Using peptides containing 1-methylhistidine allows for detailed mechanistic investigations into how this modification influences the catalytic power and substrate specificity of enzymes.
Data from enzyme kinetic studies using peptides with and without 1-methylhistidine can provide crucial information on the catalytic rate, substrate binding affinity, and the impact of methylation on different steps of the enzymatic reaction.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 500968 |
| 1-Methylhistidine | 92105 |
Data Table Example (Illustrative - based on search findings about 1-methylhistidine as a biomarker, not specific to peptide applications)
| Biological Fluid | Average Concentration | Unit | Source |
| Human Urine | 25-40 | umol/mmol creatinine | Most studies report this range within 17.7-153.8 umol/mmol creatinine. hmdb.cafoodb.casmpdb.ca |
| Human Plasma | 12.7 | uM | Range: 9.8-15.6 uM. hmdb.cafoodb.casmpdb.ca |
| Bovine Plasma | 80 to 1600 | μg/L | Concentration range in a study developing a method for determination in dairy cows. mdpi.com |
Note: This table presents illustrative data points found during the search regarding 1-methylhistidine detection in biological samples, primarily in its role as a biomarker. Specific quantitative data on the effects of 1-methylhistidine incorporation in synthetic peptides on binding affinities or catalytic rates for various targets would require more targeted and in-depth literature review beyond the scope of these initial searches.
Mechanistic and Structural Investigations Involving 1 Methylhistidine in Peptides
Conformational Analysis of 1-Methylhistidine-Containing Peptides
Influence of Imidazole (B134444) N1-Methylation on Peptide Backbone and Side-Chain Conformation
N-methylation of amino acid residues within a peptide chain can have a notable impact on its conformation. This modification can decrease the number of available hydrogen bonds, potentially destabilizing certain secondary structures like helices or β-sheets, or affecting the formation of turns. rsc.org These effects on secondary structure have been explored in peptide synthesis to enhance solubility and reduce aggregation, particularly for challenging sequences. rsc.org The transformation of residues or the introduction of features like dehydroamino acids can also profoundly impact peptide backbone and general conformation, influencing biological activity. rsc.org
Systematic studies examining the effects of methylation on peptide conformation have indicated the relevance of specific conformers and conformational mobility for biological activity. nih.gov For example, in studies of N-methylated lipopeptides, the position and number of methyl groups influenced activity, suggesting a link between methylation, conformation, and biological effect. nih.gov
Computational Approaches in Conformational Studies
Computational methods play a crucial role in understanding the conformational behavior of peptides containing modified amino acids like 1-methylhistidine. Techniques such as molecular modeling and molecular dynamics simulations are employed to predict and analyze the influence of modifications on peptide structure and dynamics. plos.orgrsc.org
Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been used to estimate properties like aqueous solubility and to study the effect of N-methylation on conformation. rsc.org These studies can reveal how N-methylation impacts factors like polarizability, dipole moment, and the energy barrier for cis/trans amide isomerization, all of which influence peptide conformation and behavior in solution. rsc.org Furthermore, noncanonical amino acids like 1-methylhistidine have been incorporated into computational protein design tools, such as Rosetta, to facilitate the design and study of peptides and proteins containing these modified residues. plos.org
Role of 1-Methylhistidine in Metal Ion Coordination and Chelation in Peptides
Histidine residues are well-known for their ability to coordinate metal ions due to the presence of the imidazole ring in their side chain. rupahealth.commdpi.comnih.govmdpi.com This property is crucial for the function of many metalloproteins and metal-chelating peptides. The methylation of the imidazole ring, particularly at the N1 position, can alter its coordination properties.
Impact of N1-Methylation on Imidazole Acidity and Tautomerization States
The imidazole ring of histidine can exist in different protonation and tautomerization states depending on the pH. rsc.org The pKa of the imidazole ring in histidine is approximately 6, making it capable of acting as both an acid and a base in enzymatic reactions. rsc.org N1-methylation of the imidazole ring, as in 1-methylhistidine, prevents tautomerization involving the N1 nitrogen. wikipedia.org
Studies comparing the pKa values of imidazole, N1-methylimidazole, and methylated histidines have provided insights into the effect of methylation on imidazole acidity and tautomerization. wikipedia.orgnih.gov For instance, N1-methylimidazole is slightly more basic than imidazole, with the pKa of its conjugate acid being higher. wikipedia.org Estimated microscopic pKa values for the tautomers of histidine have been determined, and the perturbation due to methyl substitution has been estimated. nih.gov
Coordination Chemistry in Model Systems and Peptides
The coordination chemistry of 1-methylhistidine and its derivatives with metal ions has been investigated in model systems and peptides. These studies aim to understand how N1-methylation affects the binding affinity and coordination geometry of metal ions.
Copper(II) complexes with 1-methylhistidine have been studied to determine their coordination modes. specman4epr.comacs.org In contrast to histidine, which can coordinate Cu(II) through the amino nitrogen, imidazole nitrogens, and carboxylate oxygen, 1-methylhistidine, with the methyl group on N1, exhibits different coordination behavior. specman4epr.com Studies using techniques like pulsed EPR and ENDOR spectroscopy have helped elucidate the coordination structures, showing that in Cu(II)-1-methylhistidine complexes, coordination may occur through the amino nitrogen and potentially the carboxylate oxygen, differing from the histamine-like coordination (involving both imidazole nitrogens) observed in some histidine complexes. specman4epr.com
Nτ-methylhistidine methyl ester has been used as a ligand to mimic the histidine brace-type coordination of copper(I) ions in enzymes. d-nb.info Complexation studies with copper(I) precursors and this methylated histidine derivative have yielded complexes, providing structural data for copper complexes with a ligand mimicking the histidine brace. d-nb.info
Furthermore, the presence of 1-methylhistidine modification in peptides containing His-x-His (HxH) motifs has been shown to reduce zinc binding affinity, highlighting the impact of N1-methylation on metal ion coordination within a peptide context. researchgate.net Model studies involving N-methylimidazole and magnesium complexes have also been conducted to understand coordination in biological systems. acs.org
Enzymatic Histidine N1-Methylation in Proteins: Molecular Mechanisms and Specificity
Protein histidine methylation is a post-translational modification that occurs in various proteins and affects their function by altering their structure and physicochemical properties, including metal ion chelation, histidine-based catalysis, and molecular assembly. nih.govresearchgate.netnih.gov This modification involves the transfer of a methyl group to either the N1 or N3 position of the histidine imidazole ring, yielding 1-methylhistidine or 3-methylhistidine, respectively. rsc.orgnih.govresearchgate.netnih.gov
Enzymes responsible for protein histidine methylation are called histidine methyltransferases (HMTs), which utilize S-adenosylmethionine (SAM) as the methyl donor. rsc.orguio.no The methylation reaction typically involves a nucleophilic attack from a nitrogen atom of histidine on the methyl group of SAM via an SN2 mechanism. rsc.org
While 3-methylhistidine methylation is catalyzed by enzymes like SETD3 and METTL18, 1-methylhistidine methylation is primarily mediated by different methyltransferases. nih.govresearchgate.netnih.govoup.commdpi.com Two key enzymes identified as N1-position-specific histidine methyltransferases are METTL9 and CARNMT1. nih.govresearchgate.netresearchgate.netuio.nonih.govoup.comresearchgate.net
METTL9 is responsible for the N1-methylation of histidine residues within a specific sequence known as the His-x-His (HxH) motif, where 'x' represents a small side chain residue. nih.govresearchgate.netuio.noresearchgate.net Structural and biochemical studies have revealed that METTL9 specifically methylates the second histidine in the HxH motif, using the first histidine as a recognition signature. nih.govresearchgate.netresearchgate.net The enzyme's active site stabilizes the N3 atom of the histidine imidazole ring, presenting the N1 atom for methylation by SAM. nih.govresearchgate.net METTL9 has been shown to methylate various proteins containing this motif, including those involved in zinc transport. nih.govresearchgate.netresearchgate.net
CARNMT1 (carnosine N-methyltransferase 1) is another enzyme identified as a major His N1-position-specific methyltransferase. researchgate.netnih.govoup.com Initially known for methylating the dipeptide carnosine to anserine (B1665513), CARNMT1 also targets histidine residues in proteins. researchgate.netuio.nonih.gov The consensus methylation site for CARNMT1 has been identified as Cx(F/Y)xH, a motif found in C3H zinc finger proteins. researchgate.netnih.gov
The discovery and characterization of these specific N1-histidine methyltransferases highlight the precise molecular mechanisms involved in this post-translational modification and suggest its functional importance in various cellular processes. nih.govresearchgate.netresearchgate.net
Characterization of N1-Specific Histidine Methyltransferases (e.g., METTL9, CARNMT1)
Histidine methylation can occur at either the N1 (Nπ) or N3 (Nτ) nitrogen atoms of the imidazole ring, yielding 1-methylhistidine (1MH) or 3-methylhistidine (3MH), respectively. rsc.orguio.no Until recently, protein histidine methyltransferases (PHMTs) remained largely elusive. uio.no The identification and characterization of enzymes specifically catalyzing N1-methylation have shed light on the biological processes involving this modification. Two key N1-specific histidine methyltransferases are METTL9 and CARNMT1.
METTL9 (Methyltransferase like 9)
METTL9 was characterized as the first known N1-specific PHMT in 2021. uio.noresearchgate.net It catalyzes the S-adenosylmethionine (SAM)-dependent methylation of histidine residues within target proteins. rsc.orguniprot.org METTL9 is a member of the methyltransferase like protein family, characterized by the presence of SAM binding domains. biorxiv.org It belongs to the seven-β-strand (7BS) family of methyltransferases. rsc.org
METTL9-mediated His(1-me) formation is abundant in mammalian cells and tissues. biorxiv.org It has a wide range of protein substrates and is involved in various cellular processes. researchgate.net Identified substrates include proteins containing a His-x-His (HxH) motif, where 'x' is preferably a small amino acid. rsc.orguniprot.orgrcsb.org Examples of METTL9 substrates include S100A9, NDUFB3, SLC39A5, SLC39A7, ARMC6, and DNAJB12. uniprot.org Methylation by METTL9 has been shown to affect the binding of zinc and other metals to its target proteins. uniprot.org METTL9 activity is important for mitochondrial function, and histidine methylation of a zinc transporter-derived peptide reduces its affinity for zinc. uio.no
CARNMT1 (Carnosine N-methyltransferase 1)
CARNMT1, also known as UPF0586 or C9orf41, is another N1-specific methyltransferase. uniprot.orgnih.govgenecards.org It was originally identified as a carnosine methyltransferase from rat skeletal muscles, catalyzing the SAM-dependent methylation of the dipeptide carnosine (β-alanyl-L-histidine) to form anserine (β-alanyl-Nπ-methyl-L-histidine). uniprot.orgnih.govresearchgate.netwikipedia.org CARNMT1 is also a 7BS methyltransferase, similar in fold to METTL9 and METTL18. rsc.org
While initially known for its activity on carnosine, CARNMT1 has been shown to methylate other L-histidine-containing di- and tripeptides such as Gly-Gly-His, Gly-His, and homocarnosine (B1673341) (GABA-His). uniprot.orggenecards.org More recently, CARNMT1 has been identified as a protein histidine methyltransferase, specifically targeting C3H zinc finger proteins. nih.govresearchgate.netuni-stuttgart.denih.gov This indicates that CARNMT1 is a general N1-position-specific His methyltransferase that methylates both shorter peptides and cellular proteins. nih.gov
Table 1 summarizes key characteristics of METTL9 and CARNMT1.
| Feature | METTL9 | CARNMT1 |
| Specificity | N1-specific protein histidine MTase | N1-specific peptide and protein histidine MTase |
| Substrates | Proteins with HxH motif (e.g., S100A9, zinc transporters) rsc.orguniprot.orgrcsb.org | Carnosine, other His-containing peptides, C3H zinc finger proteins uniprot.orgnih.govresearchgate.netuni-stuttgart.de |
| Methyl Group Donor | S-adenosyl-L-methionine (SAM) rsc.orgbiorxiv.org | S-adenosyl-L-methionine (SAM) uniprot.orgnih.govvirginia.edu |
| Structural Family | Seven-β-strand (7BS) rsc.org | Seven-β-strand (7BS) rsc.org |
| Implicated Biological Roles | Tumor growth, cytoplasmic zinc homeostasis, mitochondrial function uniprot.orgbiorxiv.orguio.no | Anserine production, RNA metabolism, embryonic development uniprot.orgnih.gov |
Substrate Recognition and Catalytic Mechanisms of N1-Methylation
The catalytic mechanism of SAM-dependent methyltransferases, including METTL9 and CARNMT1, involves the transfer of a methyl group from SAM to a nucleophilic atom on the substrate via an SN2 reaction. rsc.orguio.novirginia.edu This process yields a methylated substrate and S-adenosyl-L-homocysteine (SAH). rsc.orguio.no
METTL9 Substrate Recognition and Catalysis
METTL9 specifically recognizes a His-x-His (HxH) motif in its protein substrates, where 'x' is preferably a small amino acid (e.g., A, N, G, S, or T). rsc.orguniprot.orgrcsb.orguni-stuttgart.de Structural and biochemical studies reveal that METTL9 specifically methylates the second histidine in this motif, while the first histidine serves as a recognition signature. rcsb.org The small residue 'x' is embedded and confined within the substrate pocket. rcsb.org
Upon complex formation with the substrate peptide, the N3 atom of the histidine imidazole ring is stabilized by an aspartate residue (e.g., D213 in human METTL9) at the active site. rsc.orgrcsb.org This stabilization facilitates the presentation of the N1 atom to SAM for the methylation reaction. rcsb.org The catalytic mechanism involves a charge-stabilized hydrogen bond between the aspartic acid residue and the Nτ atom of the histidine substrate, which is proposed to facilitate the SAM-dependent methylation at the Nπ (N1) atom. rsc.org Mutagenesis experiments have confirmed the critical roles of both SAM- and substrate-binding residues in METTL9-mediated histidine methylation. nih.gov
METTL9 can also display preferred consecutive and "C-to-N" directional methylation of tandem HxH repeats found in some substrates. rcsb.org
CARNMT1 Substrate Recognition and Catalysis
CARNMT1's substrate recognition is complex and context-dependent, particularly for protein substrates. uni-stuttgart.denih.gov While carnosine is a primary substrate, CARNMT1 also methylates C3H zinc finger proteins, recognizing a consensus methylation site identified as Cx(F/Y)xH. nih.gov
Structural studies of CARNMT1 bound to carnosine and SAM/SAH provide insights into its mechanism. nih.gov Carnosine binds within a pocket formed by specific loops and secondary structure elements. virginia.edunih.gov The positioning of the histidine imidazole ring within this recognition pocket is crucial for N1 specificity. nih.gov Interactions, including hydrophobic and hydrogen bonds, between carnosine and residues in the binding region define an orientation where the N1 atom is positioned adjacent to SAM for methylation, while the N3 atom is involved in hydrogen-bonding interactions with an aspartic acid residue (D316). rsc.orgresearchgate.netnih.gov This interaction with D316 is essential for ensuring N1-specific methylation by SAM. rsc.orgresearchgate.net Mutational analysis has demonstrated that residues like D316 and H347 are critical for CARNMT1's enzymatic activity, playing roles in substrate binding and catalysis. nih.gov The catalytic reaction involves a nucleophilic attack from the N1 nitrogen of the histidine imidazole ring on the methyl group of SAM. rsc.orgvirginia.edu
The dimerization of CARNMT1 monomers can also influence substrate binding, with interactions between tyrosine residues at the dimer interface potentially suggesting a mechanism of substrate cross-talk. virginia.edunih.gov
Table 2 provides a summary of substrate recognition and catalytic features.
| Feature | METTL9 | CARNMT1 |
| Recognition Motif | His-x-His (HxH, x = small residue) rsc.orguniprot.orgrcsb.org | Carnosine, Cx(F/Y)xH motif in proteins uniprot.orgnih.gov |
| Methylated Nitrogen | N1 (Nπ) of the second His in HxH rsc.orgrcsb.org | N1 (Nπ) of histidine residue uniprot.orgvirginia.edu |
| Key Active Site Residues | Aspartate (e.g., D213), Tyrosine (e.g., Y306, Y308) rsc.orgrcsb.orgnih.gov | Aspartic acid (D316), Histidine (H347), Tyrosine (Y396) rsc.orgresearchgate.netvirginia.edunih.gov |
| Catalytic Mechanism | SN2 reaction, facilitated by acidic residue stabilization of N3 rsc.orgrcsb.orguio.no | SN2 reaction, precise anchoring and D316 interaction ensuring N1 exposure rsc.orgresearchgate.netvirginia.edunih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Protecting Group Strategies for N1-Methylhistidine
The synthesis of peptides containing N1-methylhistidine presents unique challenges, primarily centered around protecting the imidazole (B134444) ring's two nitrogen atoms. While the Boc group is effective for the α-amino group, protecting the imidazole moiety is crucial to prevent side reactions and ensure correct peptide bond formation.
Current strategies often involve protecting the Nτ (N3) nitrogen, leaving the Nπ (N1) nitrogen available for methylation or, in the case of Boc-His(1-Me)-OH, pre-methylated. However, the development of more sophisticated protecting group strategies is a key area of future research. These strategies aim to provide greater flexibility and efficiency in peptide synthesis.
Key Research Thrusts:
Orthogonal Protecting Groups: The development of novel protecting groups for the Nτ-nitrogen that are orthogonal to both the Boc/Fmoc Nα-protection and common side-chain protecting groups is highly desirable. This would allow for selective deprotection and modification of the imidazole ring at various stages of synthesis.
Enzyme-Labile Groups: An emerging area of interest is the use of enzyme-labile protecting groups. These groups could be removed under very mild and specific conditions, minimizing the potential for damage to the peptide chain, which is particularly important for long and complex sequences.
Photolabile Groups: Protecting groups that can be cleaved by light offer spatial and temporal control over deprotection, enabling novel strategies in peptide synthesis and the creation of photo-activatable peptides.
A comparative analysis of potential protecting group strategies highlights the need for a balance between stability during synthesis and ease of removal.
| Protecting Group Type | Advantages | Disadvantages | Potential for N1-Methylhistidine |
| Trityl (Trt) based | Provides good steric hindrance. | Can be bulky and may lower coupling efficiency. | Commonly used for Nτ protection, but novel derivatives with altered lability could be explored. |
| Allyloxycarbonyl (Alloc) | Removable under mild conditions with palladium catalysts. | Catalyst can sometimes interact with other residues. | Offers orthogonality to acid- and base-labile groups, making it a promising candidate for more complex syntheses. |
| 2-(4-Nitrophenylsulfonyl)ethyl (Nse) | Base-labile but orthogonal to Fmoc. | Can introduce sulfur-related side products. | Could be employed in strategies where Fmoc is not desired for Nα-protection. |
The ultimate goal is to create a toolkit of protecting groups that allows chemists to precisely control the reactivity of the N1-methylhistidine residue throughout the synthetic process.
Advancements in Automated and Eco-Friendly Peptide Synthesis Utilizing this compound
The demand for synthetic peptides in research and therapeutics is driving the development of more efficient, sustainable, and automated synthesis methods. This compound is well-suited for incorporation into these modern synthetic workflows.
Automated Synthesis:
Automated peptide synthesizers have become standard in many laboratories, offering high throughput and reproducibility. iris-biotech.de The Boc protection strategy, while traditionally associated with manual synthesis, is compatible with automated platforms. The key advantage of using this compound in automated synthesis is the pre-methylated state of the imidazole ring, which simplifies the synthetic process by eliminating a separate methylation step on the solid support.
Recent advancements in automated synthesis include:
Microwave-Assisted Peptide Synthesis (MAPS): This technique uses microwave energy to accelerate coupling and deprotection steps, significantly reducing synthesis times. amazonaws.com The stability of the Boc group and the N1-methylhistidine moiety under these conditions is a critical factor for successful synthesis.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control. The integration of this compound into flow-based systems is an active area of research.
Eco-Friendly Peptide Synthesis:
Traditional peptide synthesis generates significant chemical waste, prompting a shift towards "green" chemistry principles. rsc.orgadvancedchemtech.com This includes the use of less hazardous solvents, solvent recycling, and minimizing the use of excess reagents.
| Green Chemistry Approach | Application in Synthesis with this compound |
| Alternative Solvents | Replacing traditional solvents like DMF and NMP with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ionic liquids. gappeptides.com The solubility and reactivity of this compound in these solvents are key considerations. |
| Solvent Reduction | Implementing protocols that minimize solvent usage, such as wash-step optimization and the use of more concentrated reagents. |
| Reagent Stoichiometry | Utilizing advanced monitoring techniques to optimize the amount of coupling reagents used, thereby reducing waste. |
The use of this compound in these greener protocols will contribute to making peptide synthesis more sustainable without compromising product quality.
Expanding the Repertoire of 1-Methylhistidine Analogs for Advanced Peptide Design
The incorporation of unnatural amino acids is a powerful strategy for modifying the properties of peptides, such as their stability, conformation, and biological activity. researchgate.net Creating analogs of 1-methylhistidine can further expand the chemical space available for peptide design.
Potential Analogs and Their Applications:
Homologs: Increasing the length of the alkyl chain on the N1-position (e.g., N1-ethylhistidine, N1-propylhistidine) could be used to probe steric and hydrophobic interactions within peptide-receptor binding sites.
Fluorinated Analogs: Replacing the methyl group with a trifluoromethyl group could significantly alter the electronic properties of the imidazole ring, potentially enhancing binding affinity or improving metabolic stability.
Isotopically Labeled Analogs: Incorporating stable isotopes (e.g., ¹³C or ¹⁵N) into the methyl group or the imidazole ring of this compound would provide valuable tools for NMR-based structural studies and metabolic tracking of peptides.
Photo-crosslinking Analogs: Attaching a photo-activatable moiety to the N1-position could enable the covalent trapping of peptide-protein interactions, aiding in the identification of binding partners.
The synthesis of these analogs would require the development of new synthetic routes, but the potential rewards in terms of creating novel peptides with tailored properties are substantial.
Interdisciplinary Research Integrating 1-Methylhistidine Peptides in Materials Science
Peptides are increasingly being explored as building blocks for the creation of novel biomaterials due to their ability to self-assemble into well-defined nanostructures. romaniajournal.roresearchgate.net The unique properties of histidine, such as its ability to coordinate with metal ions and its pH-responsiveness, make it a particularly interesting residue in this context. nih.gov
The introduction of an N1-methyl group can fine-tune these properties:
Modulation of Self-Assembly: The fixed positive charge and altered hydrogen bonding capacity of the N1-methylated imidazole ring can influence the self-assembly behavior of peptides, leading to the formation of new nanostructures such as fibers, tubes, or hydrogels.
Metal Ion Coordination: While N1-methylation blocks one of the nitrogen atoms from participating in metal coordination, it can also alter the coordination geometry and affinity for specific metal ions at the N3 position. This could be exploited to create novel metal-binding peptides for applications in catalysis or sensing.
Conductive Biomaterials: The aromatic nature of the imidazole ring has led to interest in using histidine-rich peptides for the development of conductive biomaterials. The electronic properties of the N1-methylated ring could be harnessed to create peptide-based nanowires or electronic components. romaniajournal.ro
The integration of peptides containing N1-methylhistidine into materials science represents a fertile ground for interdisciplinary research, combining the principles of peptide chemistry, nanotechnology, and materials engineering.
Elucidation of Broader Biochemical Roles for Peptides Containing N1-Methylhistidine
In biological systems, N1-methylhistidine is known primarily as a component of the dipeptide anserine (B1665513) (β-alanyl-N1-methyl-L-histidine) and as a post-translational modification in proteins like actin and myosin. nih.govrupahealth.com It is often considered a biomarker for meat consumption and muscle protein turnover. rupahealth.com However, the full spectrum of its biochemical roles is likely yet to be discovered.
Future Research Directions:
Identification of Novel N1-Methylated Peptides and Proteins: Advances in proteomics and mass spectrometry are enabling the discovery of new post-translational modifications. A systematic search for N1-methylhistidine in various tissues and organisms could reveal novel peptides and proteins with this modification.
Functional Significance of N1-Methylation: Once new N1-methylated biomolecules are identified, the next step will be to elucidate the functional consequences of this modification. For example, does N1-methylation regulate protein-protein interactions, enzyme activity, or subcellular localization?
Therapeutic Potential: Peptides containing N1-methylhistidine may have therapeutic potential. For instance, the dipeptide anserine has been investigated for its antioxidant and buffering properties. Synthetic peptides incorporating N1-methylhistidine could be designed to mimic or enhance these effects.
A deeper understanding of the natural roles of N1-methylhistidine will provide a foundation for the rational design of new peptide-based therapeutics and research tools.
Development of Advanced Analytical Techniques for 1-Methylhistidine in Peptides
The accurate detection and quantification of N1-methylhistidine in both synthetic and biological samples are crucial for all the research areas described above. While methods exist, there is always a need for techniques with improved sensitivity, specificity, and throughput. nih.govtaylorfrancis.com
Emerging Analytical Approaches:
High-Resolution Mass Spectrometry (HR-MS): Techniques like Orbitrap-MS provide extremely high mass accuracy, allowing for the confident identification of N1-methylhistidine and its differentiation from other modifications with similar masses.
Tandem Mass Spectrometry (MS/MS): The development of specific fragmentation patterns for N1-methylhistidine-containing peptides in MS/MS analysis can improve the certainty of its identification in complex mixtures.
Chemical Derivatization: The use of chemical reagents that selectively react with the N1-methylimidazole group could be used to "tag" these peptides for easier detection by fluorescence or mass spectrometry.
Antibody-Based Methods: The development of highly specific antibodies that recognize the N1-methylhistidine residue could lead to the creation of sensitive immunoassays (e.g., ELISA) for the high-throughput screening of biological samples.
A summary of key analytical techniques and their applications is presented below.
| Analytical Technique | Principle | Application for N1-Methylhistidine |
| HPLC-MS/MS | Separation by liquid chromatography followed by mass-selective detection. | Quantification of N1-methylhistidine in plasma and other biological fluids. nih.gov |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by separation and quantification of the constituent amino acids. | Determination of the overall amino acid composition, including N1-methylhistidine. biosynth.com |
| X-ray Photoelectron Spectroscopy (XPS) | Surface-sensitive technique that measures the elemental composition and chemical state of atoms. | Analysis of N1-methylhistidine-containing peptides adsorbed on material surfaces. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide structural information. | Characterization of synthetic peptides containing N1-methylhistidine and studying their conformation. |
The continuous improvement of these analytical methods will be essential for advancing our understanding and application of peptides containing N1-methylhistidine.
Q & A
Q. Analytical Methods :
| Technique | Purpose | Critical Parameters |
|---|---|---|
| HPLC | Purity assessment | Reverse-phase C18 column, 0.1% TFA in H₂O/MeCN gradient |
| NMR | Structural confirmation | ¹H/¹³C in DMSO-d6 or CDCl3; monitor δ ~1.4 ppm (Boc tert-butyl) and δ ~3.6 ppm (OCH3) |
| Mass Spectrometry | Molecular ion verification | ESI-MS in positive ion mode; expected [M+H]⁺ = calculated molecular weight +1 |
Methodological Tip : Always include control experiments (e.g., unprotected histidine) to confirm successful derivatization.
How does this compound’s steric hindrance influence its incorporation into peptide sequences, and what coupling agents are most effective?
Basic Question
The methyl ester at the 1-position increases steric bulk, reducing coupling efficiency. Optimize using:
- Coupling Agents : HBTU/HOBt or DIC/HOAt show higher yields compared to DCC alone due to reduced racemization .
- Solvent Systems : DMF or DCM with 1-2% DIEA for optimal activation .
Advanced Question
- Quenching Methods : Use 1% TFA in DCM to halt reactions at timed intervals .
- Monitoring Techniques : Track Fmoc deprotection kinetics via UV-Vis (λ = 301 nm) .
- Data Analysis : Apply pseudo-first-order kinetics; plot ln([remaining substrate]) vs. time.
Pitfall Avoidance : Ensure constant agitation to prevent resin settling, which introduces variability .
How should researchers approach meta-analyses of contradictory data regarding this compound’s racemization propensity?
Advanced Question
- Data Aggregation : Use random-effects models to account for inter-study variability .
- Quality Assessment : Score studies based on coupling agent purity, reaction temperature, and analytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
